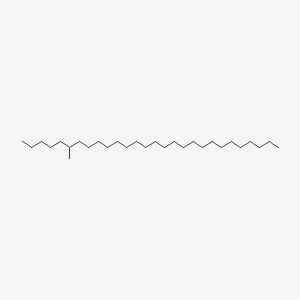
6-Methyloctacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60. It is a methyl-branched alkane, specifically a derivative of octacosane with a methyl group attached to the sixth carbon atom. This compound is found in various natural sources, including plant waxes and insect cuticles, where it plays a role in protective and communicative functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure selective methylation at the desired position.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by using advanced techniques such as gas-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Methyloctacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to produce saturated hydrocarbons.
Substitution: Halogenation reactions, where this compound reacts with halogens like chlorine (Cl2) or bromine (Br2), result in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
6-Methyloctacosane has diverse applications in scientific research, including:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in insect communication and as a component of cuticular hydrocarbons.
Medicine: Investigated for its potential antimicrobial properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the formulation of lubricants, coatings, and as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-Methyloctacosane in biological systems involves its interaction with cell membranes and its role in chemical signaling. In insects, it acts as a pheromone, influencing behaviors such as mating and aggregation. The molecular targets include specific receptors on the insect’s antennae, which detect the hydrocarbon and trigger a behavioral response.
Comparison with Similar Compounds
- 2-Methyloctacosane
- 3-Methyloctacosane
- Octacosane
Comparison: 6-Methyloctacosane is unique due to its specific methylation at the sixth carbon, which influences its physical and chemical properties. Compared to its isomers, such as 2-Methyloctacosane and 3-Methyloctacosane, it exhibits different boiling points, melting points, and reactivity. Octacosane, being a straight-chain alkane, lacks the methyl branching, resulting in distinct properties and applications.
Properties
CAS No. |
81468-97-5 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
6-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-29(3)27-25-7-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
FHJCXUYAUUQTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
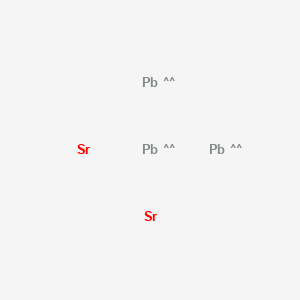
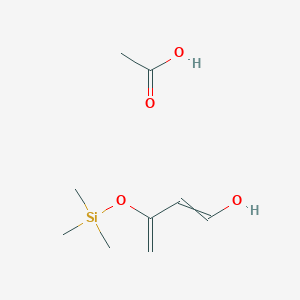
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)



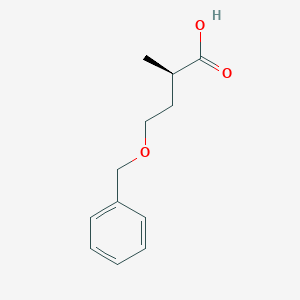
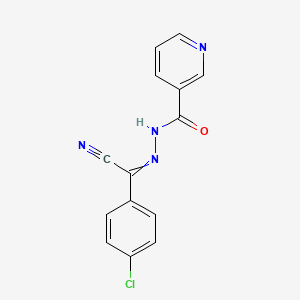
![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14422993.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)
